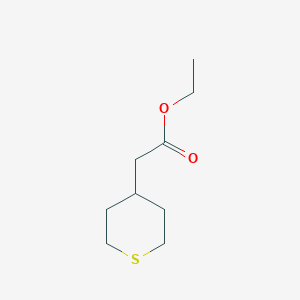

Ethyl 2-(thian-4-yl)acetate

Description

Contextual Overview of Thiopyran and Thiane (B73995) Derivatives in Synthetic Chemistry

Thiopyran and its saturated counterpart, thiane (also known as thiacyclohexane), are six-membered heterocyclic compounds containing a sulfur atom. researchgate.net These structures serve as fundamental scaffolds in organic synthesis. Thiane, a sulfur analog of cyclohexane, is a key building block in the creation of various biologically active molecules. vulcanchem.com Its derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals. vulcanchem.com The presence of the sulfur atom, with its available lone pairs of electrons, imparts distinct chemical reactivity compared to its all-carbon or oxygen-containing (oxane) analogs. rsc.org

Synthetic strategies to access thiane derivatives are varied. One common method involves the double displacement reaction of a suitable bis-electrophile with a sulfide (B99878) source, such as sodium sulfide. bldpharm.com For example, thiane itself can be synthesized by treating a precursor dichloride with sodium sulfide. bldpharm.com The versatility of the thiane ring allows it to be incorporated into complex molecular architectures, including those found in natural products.

Significance of Sulfur-Containing Heterocycles in Advanced Chemical Synthesis

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon, are cornerstones of organic and medicinal chemistry. nih.gov Those containing sulfur are particularly significant due to their diverse physicochemical properties and biological activities. rsc.orgnih.gov The unique electronic characteristics conferred by the sulfur atom make these compounds prevalent in a vast range of applications, from pharmaceuticals and agrochemicals to materials science. nih.goviucr.org

In medicinal chemistry, sulfur-containing heterocycles are integral components of numerous FDA-approved drugs. grafiati.com They have been reported to exhibit a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. grafiati.comnih.gov Scaffolds like thiophene (B33073), thiazole (B1198619), and thiopyran are fundamental to the design of new cytotoxic agents for cancer research and other therapeutic agents. grafiati.compharmaffiliates.com The ability of the sulfur atom to engage in various interactions and influence molecular conformation makes it a valuable feature in the design of novel, biologically active compounds. rsc.orgpharmaffiliates.com Furthermore, in materials science, the electronic properties of these heterocycles are harnessed to develop futuristic materials, such as molecular conductors. rsc.orgiucr.org

Research Trajectory and Potential of Ethyl 2-(thian-4-yl)acetate

While extensive literature on this compound itself is not yet prevalent, its structural components suggest a significant potential for future research and application. The compound, identified by the CAS number 218624-29-4, combines the stable, yet reactive, thiane ring with an ethyl acetate (B1210297) functional group, which is a versatile handle for further chemical modification. bldpharm.comepa.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 218624-29-4 | bldpharm.com |

| Molecular Formula | C9H16O2S | bldpharm.com |

| Molecular Weight | 188.29 g/mol | bldpharm.com |

| Synonym | Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate | bldpharm.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

The synthesis of this compound can be logically inferred from established synthetic methods for related compounds. A plausible route would involve the alkylation of a suitable 4-substituted thiane precursor with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739), in the presence of a base. rsc.orgnih.gov This method is a common strategy for introducing acetate side chains onto heterocyclic rings. nih.gov

Table 2: General Synthetic Strategies for Heterocyclic Acetate Derivatives

| Reagents | Reaction Type | Product Type | Source |

|---|---|---|---|

| Heterocyclic Thione, Ethyl Chloroacetate, K2CO3 | Nucleophilic Substitution | Heterocyclic thioacetate | nih.govresearchgate.net |

| Thiol Precursor, Ethyl Bromoacetate | S-alkylation | Thioether acetate | rsc.org |

The potential of this compound lies in its role as a chemical intermediate. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides or other derivatives. vulcanchem.com This flexibility allows for the introduction of diverse functional groups, making it a valuable starting point for creating libraries of new compounds for biological screening. Given the established importance of thiane derivatives in medicinal chemistry, this compound represents a promising scaffold for the development of novel therapeutic agents. vulcanchem.comgrafiati.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(thian-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKQUBVOAJZQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456887 | |

| Record name | Ethyl 2-(thian-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218624-29-4 | |

| Record name | Ethyl 2-(thian-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms in the Synthesis and Transformations of Ethyl 2 Thian 4 Yl Acetate

Mechanistic Pathways of Thiane (B73995) Ring Formation

The construction of the six-membered thiane ring, a key structural feature of ethyl 2-(thian-4-yl)acetate, can be achieved through several mechanistic routes. These pathways primarily involve the formation of carbon-sulfur bonds and subsequent cyclization.

Nucleophilic Substitution and Addition Mechanisms

A common and straightforward method for synthesizing the thiane ring is through nucleophilic substitution. wikipedia.org This mechanism typically involves the reaction of a bifunctional electrophile, such as 1,5-dibromopentane (B145557), with a sulfur nucleophile, like sodium sulfide (B99878). wikipedia.org The reaction proceeds via a double SN2 mechanism, where the sulfide anion displaces the bromide ions in a stepwise manner to form the cyclic thioether.

In a related approach, the thiane ring can be formed through intramolecular nucleophilic substitution. This involves a molecule containing both a suitable leaving group and a thiol. The thiol group acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to close the ring.

Radical-Mediated C-S Bond Formation

While less common for simple thiane synthesis, radical-mediated reactions offer an alternative pathway for C-S bond formation. These reactions typically involve the generation of a sulfur-centered radical, which can then participate in cyclization. For instance, a thiol can be converted to a thiyl radical, which can then add to a suitably positioned double bond within the same molecule, followed by hydrogen atom abstraction to complete the ring formation. However, methods involving radical mechanisms are generally avoided in many synthetic strategies for thiane derivatives. organic-chemistry.org

Electrophilic Cyclization Processes

Electrophilic cyclization presents another viable route to the thiane ring. longdom.org This mechanism is initiated by the attack of an electrophile on a sulfur-containing unsaturated precursor. longdom.org For example, a molecule with a terminal thiol and a distant double bond can be induced to cyclize in the presence of an electrophilic reagent. The electrophile activates the double bond, making it susceptible to attack by the nucleophilic sulfur atom, leading to ring closure. longdom.org Various electrophiles, including protons from strong acids or metal-based Lewis acids, can trigger this process. longdom.org

Esterification and Transesterification Mechanisms

The ethyl ester group in this compound is typically introduced via Fischer-Speier esterification or can be altered through transesterification. Both reactions are reversible and their mechanisms are well-established. wikipedia.orglibretexts.org

The Fischer-Speier esterification of 2-(thian-4-yl)acetic acid with ethanol (B145695) in the presence of an acid catalyst is a classic example of nucleophilic acyl substitution. byjus.com The mechanism involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. byjus.comorganic-chemistry.org

Nucleophilic attack by the alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. byjus.comorganic-chemistry.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). byjus.comorganic-chemistry.org

Elimination of water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.orgbyjus.com

Deprotonation: The protonated ester is deprotonated by a base (such as another molecule of alcohol or water) to yield the final ester product and regenerate the acid catalyst. libretexts.orgbyjus.com

To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. wikipedia.orglibretexts.org

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this could involve reacting it with a different alcohol in the presence of an acid or base catalyst.

Acid-catalyzed transesterification: The mechanism is very similar to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfer, elimination of the original alcohol (ethanol), and deprotonation. masterorganicchemistry.com

Base-catalyzed (promoted) transesterification: This process involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original ethoxide leaving group to form the new ester. masterorganicchemistry.com

Mechanisms of Derivatization Reactions

This compound can undergo various derivatization reactions, primarily involving the ester functionality and the α-carbon.

The α-carbon of esters can be deprotonated by a strong base to form an enolate. msu.educhemistry.coach This enolate is a powerful nucleophile and can participate in a variety of reactions, such as alkylation. chemistry.coachyoutube.com The mechanism for α-alkylation involves the following steps:

Enolate formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to quantitatively remove a proton from the α-carbon, forming a resonance-stabilized enolate. youtube.com

Nucleophilic attack: The enolate then acts as a nucleophile, attacking an electrophile, typically an alkyl halide, in an SN2 reaction. This forms a new carbon-carbon bond at the α-position. youtube.com

Other reactions at the α-position, such as halogenation, can also occur via enol or enolate intermediates under either acidic or basic conditions. msu.edulibretexts.org

The ester group itself is susceptible to nucleophilic acyl substitution reactions. A key example is hydrolysis , which is the reverse of esterification.

Acid-catalyzed hydrolysis: The mechanism is the exact reverse of Fischer esterification, starting with protonation of the carbonyl oxygen and attack by water. libretexts.org

Base-promoted hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This intermediate then expels the ethoxide ion, forming a carboxylic acid, which is immediately deprotonated by the basic conditions to form a carboxylate salt. libretexts.org

Influence of Catalysts on Reaction Pathways

Catalysts play a pivotal role in the synthesis and transformation of this compound by providing alternative reaction pathways with lower activation energies. energy.gov

In thiane ring formation , Lewis acids or Brønsted acids can be used to catalyze the cyclization of appropriate precursors. organic-chemistry.org For instance, in electrophilic cyclization, the acid activates a double bond, facilitating the intramolecular attack by the sulfur atom. longdom.org

For Fischer esterification , strong acids like sulfuric acid or p-toluenesulfonic acid are common catalysts. wikipedia.org They function by protonating the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. byjus.comorganic-chemistry.org Lewis acids can also be employed for this purpose. wikipedia.org In some cases, heterogeneous catalysts such as sulfated zirconia have been studied for esterification reactions. mdpi.com

In derivatization reactions , the choice of catalyst is crucial. For α-alkylation, a strong base like LDA is used stoichiometrically to generate the enolate, so it acts as a reagent rather than a catalyst. However, in other reactions, catalysts are key. For instance, phase-transfer catalysts (PTCs) , such as quaternary ammonium (B1175870) salts, can be employed in reactions involving a two-phase system (e.g., an aqueous phase and an organic phase). researchgate.net The PTC facilitates the transfer of a reactant (e.g., a nucleophile) from the aqueous phase to the organic phase where the substrate is located, thereby accelerating the reaction. researchgate.net This is particularly useful for nucleophilic substitution reactions on the side chain of this compound or its derivatives. researchgate.net

Below is a table summarizing the influence of various catalysts on the reactions discussed:

| Reaction | Catalyst Type | Catalyst Examples | Mechanism of Action |

| Thiane Ring Formation | Brønsted/Lewis Acid | H₂SO₄, AlCl₃ | Activates a double bond for intramolecular nucleophilic attack by sulfur. longdom.org |

| Fischer Esterification | Brønsted Acid | H₂SO₄, p-TsOH | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. wikipedia.orgorganic-chemistry.org |

| Lewis Acid | Sc(OTf)₃ | Coordinates to the carbonyl oxygen, increasing electrophilicity. wikipedia.org | |

| Heterogeneous Acid | Sulfated Zirconia | Provides acidic sites for protonation on a solid support. mdpi.com | |

| α-Alkylation | Strong Base (Reagent) | Lithium diisopropylamide (LDA) | Deprotonates the α-carbon to form a nucleophilic enolate. youtube.com |

| Derivatization (e.g., Nucleophilic Substitution) | Phase-Transfer Catalyst | Quaternary Ammonium Salts | Transports a nucleophile from an aqueous phase to an organic phase to react with the substrate. researchgate.net |

Computational Approaches to Mechanistic Understanding

The elucidation of complex reaction mechanisms for molecules such as this compound benefits immensely from computational chemistry. uomustansiriyah.edu.iq These theoretical methods provide a molecular-level view of reaction pathways, transition states, and intermediate stabilities that are often difficult to capture through experimental means alone. uomustansiriyah.edu.iqmdpi.com Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have become indispensable tools for organic chemists to predict reactivity and rationalize experimental outcomes. mdpi.commdpi.com

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comrsc.org It provides precise information about molecular geometry, electronic properties, and the energetics of reaction pathways. mdpi.comnih.gov For a compound like this compound, DFT calculations can be applied to understand several key aspects of its synthesis and reactivity.

Conformational Analysis: The thiane ring in this compound is not planar and exists predominantly in a chair conformation. Computational studies on analogous six-membered heterocycles, such as thiane itself and its derivatives, have used DFT to determine the relative energies of different conformers (e.g., chair, boat) and the conformational preferences of substituents. mdpi.com For instance, theoretical calculations on 4-silathiane S-oxide showed the conformer with an equatorial S=O group to be more stable in solution, though the axial conformer was predicted to be slightly more stable in the gas phase, highlighting the importance of solvation models in these calculations. mdpi.com

Reaction Energetics and Transition State Analysis: DFT is widely used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov For example, in the synthesis of related heterocyclic acetates, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to show that reaction pathways are thermodynamically favorable, proceeding through surmountable energy barriers. nih.gov Such an analysis for the synthesis of this compound, which could be formed via the alkylation of a thiane precursor with an ethyl acetate (B1210297) derivative, would involve calculating the activation energy for the key bond-forming step. This provides insight into reaction feasibility and helps optimize reaction conditions. mdpi.com

Electronic Properties and Reactivity Descriptors: DFT calculations are used to determine various electronic properties that help predict a molecule's reactivity. rsc.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com The MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, guiding predictions about where reactions are likely to occur.

Table 1: Representative Parameters from DFT Studies on Related Heterocyclic Compounds

This table summarizes typical parameters and findings from DFT calculations on molecules with structural similarities to this compound, illustrating the type of data generated in computational studies.

| Parameter | Typical Value/Finding | Significance in Mechanistic Analysis | Reference |

| Method/Basis Set | B3LYP / 6-311++G(d,p) | A common and reliable level of theory for organic molecules. | mdpi.comnih.gov |

| HOMO-LUMO Gap (ΔE) | Varies by molecule | Indicates electronic stability and chemical reactivity. A smaller gap suggests higher reactivity. | mdpi.com |

| Activation Energy (Ea) | Varies by reaction | The energy barrier that must be overcome for a reaction to occur; determines reaction rate. | nih.gov |

| Reaction Energy (ΔG) | Negative values (e.g., kcal/mol) | Indicates the spontaneity of a reaction (exothermic/endergonic). | nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution | Identifies sites for nucleophilic and electrophilic attack. | researchgate.net |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of molecular energetics, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, solvent effects, and the stability of molecular complexes. mdpi.com

In the context of this compound, MD simulations can be particularly useful for understanding its transformations and interactions within a complex environment, such as in the active site of an enzyme. nih.gov For instance, if the compound were being studied as a potential enzyme inhibitor, MD simulations could:

Analyze Binding Stability: By simulating the compound docked into a protein's active site, MD can assess the stability of the binding pose over time (e.g., over hundreds of nanoseconds). nih.gov Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein are monitored. mdpi.com

Characterize Intermolecular Interactions: The simulation trajectory can be analyzed to identify and quantify the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. nih.gov

Explore Conformational Changes: MD simulations reveal how the protein and the ligand may change conformation upon binding, providing a dynamic view of the induced-fit process. nih.gov

For example, a 300 ns MD simulation was used to study the interaction between thiazoline-2-thione derivatives and bovine serum albumin, confirming the formation of stable molecular interactions and providing evidence for the compound's binding stability. mdpi.com Similarly, MD simulations lasting 500 ns have been employed to understand the dynamic behavior of potential antitumor agents in physiological conditions, complemented by binding free energy calculations (MM-GBSA) to quantify binding affinity. nih.gov

Advanced Spectroscopic Characterization Methodologies for Ethyl 2 Thian 4 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Ethyl 2-(thian-4-yl)acetate provides a complete map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the ethyl ester group and the protons on the thiane (B73995) ring system.

The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-O-CH₂-CH₃) typically appear as a quartet due to coupling with the adjacent methyl protons. The terminal methyl protons (-CH₂-CH₃) appear as a triplet.

The protons associated with the thiane ring and the acetate (B1210297) linker (-CH₂-COO- and the ring's -CH-) present more complex signals. The protons on the sulfur-containing ring exist in different chemical environments, often appearing as overlapping multiplets. For related tetrahydro-2H-thiopyran derivatives, these methylene protons are observed in complex multiplets. tandfonline.com The protons on carbons adjacent to the sulfur atom (C2 and C6) are expected to be deshielded compared to the protons at C3 and C5. The methine proton at the point of substitution (C4) would also show a distinct multiplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.1 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.5-2.8 | Multiplet (m) | 4H | Thiane ring protons (axial/equatorial at C2, C6) |

| ~2.2 | Dimer (d) | 2H | -CH₂ -COO- |

| ~1.9-2.1 | Multiplet (m) | 1H | Thiane ring proton (-CH -) at C4 |

| ~1.6-1.8 | Multiplet (m) | 4H | Thiane ring protons (axial/equatorial at C3, C5) |

Note: The chemical shifts are approximate and based on typical values for similar structural motifs. The exact values can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. For this compound, nine distinct signals are expected, corresponding to each carbon atom in the molecule.

The most downfield signal is typically the ester carbonyl carbon (-C =O) due to the strong deshielding effect of the two oxygen atoms. The carbons of the ethyl group (-O-C H₂-C H₃) appear in the upfield region. The carbons of the thiane ring show signals in the aliphatic region, with their specific shifts influenced by the sulfur heteroatom and their position within the ring. In related thiane derivatives, the carbon atoms of the ring typically resonate between δ 27-37 ppm. tandfonline.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~172 | Ester Carbonyl (C =O) |

| ~60 | Ethoxy Methylene (-O-C H₂-CH₃) |

| ~41 | Acetate Methylene (-C H₂-COO-) |

| ~35-37 | Thiane Ring Carbon (C 4) |

| ~30-32 | Thiane Ring Carbons (C 2, C 6) |

| ~28-30 | Thiane Ring Carbons (C 3, C 5) |

Note: The chemical shifts are approximate and based on typical values for similar structural motifs and data from analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and elucidating the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings through bonds, typically over two to three bonds. slideshare.netuzh.ch For this compound, a COSY spectrum would show a cross-peak between the ethyl methylene quartet and the ethyl methyl triplet. It would also map the connectivity within the thiane ring, showing correlations between the C4 methine proton and its neighbors on C3 and C5, and further correlations between the protons on C3/C5 and C2/C6. This helps to trace the entire spin system of the heterocyclic ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.nethuji.ac.il The strength of a NOE signal is inversely proportional to the sixth power of the distance between the protons. huji.ac.il In this compound, NOESY is essential for determining the stereochemistry, particularly the conformation of the thiane ring (which typically adopts a chair conformation) and the orientation of the acetate substituent (axial vs. equatorial). For instance, strong cross-peaks between protons in a 1,3-diaxial relationship would provide definitive evidence for their spatial proximity. NOESY can also show correlations between the protons of the acetate side chain and nearby protons on the thiane ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. pressbooks.pub It is an effective method for identifying the functional groups present in a molecule. libretexts.org

Fourier-Transform Infrared (FTIR) Analysis of Vibrational Modes

The FTIR spectrum of this compound displays a series of absorption bands corresponding to the different vibrational modes of its bonds. The spectrum can be divided into the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹). uomustansiriyah.edu.iq

Key vibrational modes include:

C-H Stretching: Aliphatic sp³ C-H bonds, found in the ethyl group and the thiane ring, show strong absorption bands in the 2850-3000 cm⁻¹ range.

C=O Stretching: The ester carbonyl group exhibits a very strong and sharp absorption band, which is one of the most prominent features in the spectrum.

C-O Stretching: The C-O single bonds of the ester group produce strong bands in the fingerprint region.

CH₂ Bending: The scissoring and rocking vibrations of the methylene (CH₂) groups appear in the fingerprint region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 2960-2850 | Strong-Medium | Aliphatic C-H Stretch (Thiane and Ethyl) |

| ~1735 | Strong | Ester C=O Stretch |

| ~1450 | Medium | CH₂ Scissoring Bend |

| ~1240 and ~1100 | Strong | Asymmetric and Symmetric C-O-C Stretch (Ester) |

Note: Wavenumbers are characteristic ranges and may vary slightly.

Characterization of Thiane Ring and Ester Carbonyl Signatures

The most diagnostic signals in the IR spectrum of this compound are those from the ester carbonyl and the thiane ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition and molecular formula of a compound with a high degree of confidence. scispace.com For this compound, the molecular formula is C₉H₁₆O₂S. epa.gov HRMS analysis distinguishes the exact mass of a molecule from other molecules with the same nominal mass by measuring the mass with high precision.

The theoretical monoisotopic mass of this compound (C₉H₁₆O₂S) is 188.087101 g/mol . epa.gov In a typical HRMS experiment using electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺. The instrument measures the m/z of this ion, and the result is compared to the calculated theoretical value. A close match between the experimental and theoretical mass confirms the molecular formula. mdpi.com

| Ion Species | Molecular Formula | Calculated m/z | Observed m/z (Hypothetical) | Difference (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₉H₁₇O₂S⁺ | 189.09435 | 189.09431 | -0.21 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a primary method for assessing the purity of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a capillary column. mmu.ac.uk The separation is based on the differential partitioning of the components between a stationary phase and a mobile carrier gas (typically helium). mmu.ac.uk As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

For purity assessment, the resulting chromatogram is analyzed. A pure sample of this compound would ideally show a single major peak at a specific retention time. The presence of other peaks indicates impurities, which can be identified by their mass spectra and quantified by their peak areas. mdpi.com The method is highly sensitive and can detect trace amounts of impurities, such as starting materials or by-products from the synthesis. chromatographyonline.com

| Peak No. | Retention Time (min) | Compound Identity | Area (%) | Purity Assessment |

|---|---|---|---|---|

| 1 | 12.5 | This compound | 99.5 | Main Component |

| 2 | 9.8 | Potential Impurity A | 0.3 | Trace Impurity |

| 3 | 14.2 | Potential Impurity B | 0.2 | Trace Impurity |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground state to a higher energy excited state. rsc.org The technique is used to identify the presence of chromophores—functional groups that absorb light—within a molecule. researchgate.net

The structure of this compound contains two main groups that can exhibit electronic transitions: the carbonyl group (C=O) of the ester and the thioether (C-S-C) moiety of the thian ring.

n → π* Transitions: The carbonyl group possesses non-bonding electrons (n) on the oxygen atom and a pi-bond (π). It can undergo a low-energy n → π* transition, which typically results in a weak absorption band in the UV region.

n → σ* Transitions: The sulfur atom in the thian ring has non-bonding electrons that can be excited to an anti-bonding sigma orbital (σ*). These transitions for thioethers generally occur at shorter wavelengths in the far-UV region.

The resulting spectrum is a plot of absorbance versus wavelength (λ), with the peak absorption wavelength denoted as λmax. mhlw.go.jp The specific λmax and molar absorptivity (ε) values are sensitive to the solvent used for the analysis. rsc.org

| Chromophore | Transition Type | Expected Absorption Region (λmax) | Expected Intensity |

|---|---|---|---|

| Carbonyl (C=O) | n → π | ~270-300 nm | Weak (ε < 100) |

| Thioether (C-S-C) | n → σ | ~200-220 nm | Moderate |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net If this compound can be grown as a suitable single crystal, this method can provide definitive information about its solid-state molecular structure, including bond lengths, bond angles, and conformational details. researchgate.net

The analysis involves directing a beam of X-rays onto a single crystal and measuring the diffraction pattern produced. scirp.org This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. The resulting structural data offers unambiguous proof of the molecule's connectivity and stereochemistry. mdpi.com It also provides insight into intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern how the molecules pack together in the crystal lattice. researchgate.net

| Parameter | Information Provided | Example Value (Hypothetical) |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Symmetry elements of the crystal | P2₁/n |

| Unit Cell Dimensions | Size and shape of the unit cell | a = 11.9 Å, b = 5.1 Å, c = 28.3 Å, β = 93.7° |

| Bond Lengths (e.g., C=O) | Distance between atomic nuclei | 1.21 Å |

| Bond Angles (e.g., O-C-C) | Angle between three connected atoms | 125.5° |

| Torsional Angles | Conformation of the molecule | Describes the chair conformation of the thian ring |

Elemental Composition Analysis

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (carbon, hydrogen, oxygen, and sulfur) within a pure sample of a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check of the sample's purity and confirms its empirical formula.

For this compound, the molecular formula is C₉H₁₆O₂S. epa.gov The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. An experimental result that closely matches these theoretical percentages provides strong evidence for the compound's identity and purity.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 57.41% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 8.57% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 17.00% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 17.03% |

| Total | 188.285 | 100.00% |

Computational and Theoretical Investigations of Ethyl 2 Thian 4 Yl Acetate

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to the theoretical study of molecules. They use the principles of quantum mechanics to compute the properties of a molecule, such as its optimal geometry, electronic structure, and energy.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict structural parameters like bond lengths, bond angles, and dihedral angles.

For Ethyl 2-(thian-4-yl)acetate, geometry optimization would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p). atlantis-press.comnih.gov This process would likely confirm that the six-membered thiane (B73995) ring adopts a stable chair conformation. The optimized geometry is the foundation for calculating other electronic properties, including total energy, dipole moment, and the distribution of electronic charge.

Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated via DFT

| Parameter | Description | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=O | Carbonyl group carbon-oxygen double bond | (Å) |

| C-O | Ester group carbon-oxygen single bond | (Å) |

| S-C | Thiane ring sulfur-carbon single bond | (Å) |

| Bond Angles | ||

| O=C-O | Angle within the ester functional group | (°) |

| C-S-C | Angle within the thiane ring | (°) |

| Dihedral Angles | ||

| C-C-C-C | Angle defining the pucker of the thiane ring | (°) |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sapub.orgresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.combldpharm.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. bldpharm.com

For this compound, analysis would involve calculating the energies of the HOMO and LUMO and mapping their electron density distributions. It is anticipated that the HOMO would be localized primarily on the electron-rich sulfur atom of the thiane ring, while the LUMO would likely be centered on the electron-withdrawing carbonyl group of the ethyl acetate (B1210297) moiety. This separation would describe the molecule's primary electronic transition.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | (eV) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (eV) |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | (eV) |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive interpretation of a calculated wavefunction. uni-muenchen.de It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements: bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu

Table 3: Illustrative NBO Second-Order Perturbation Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a |

|---|---|---|

| LP (O) | σ*(C-C) | (kcal/mol) |

| LP (S) | σ*(C-C) | (kcal/mol) |

| σ (C-H) | σ*(C-S) | (kcal/mol) |

a E(2) represents the stabilization energy associated with the delocalization from donor (i) to acceptor (j).

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. This method can characterize the nature of chemical bonds, from covalent to ionic, as well as weaker non-covalent interactions.

In a QTAIM analysis of this compound, the electron density (ρ) and its Laplacian (∇²ρ) would be calculated at specific points called bond critical points (BCPs). The values at these points provide quantitative information about the interactions. For example, a high electron density and a negative Laplacian value at a BCP are characteristic of a shared-shell interaction (i.e., a covalent bond). In contrast, low electron density and a positive Laplacian are indicative of a closed-shell interaction, typical of ionic bonds or weaker van der Waals forces. This analysis would provide a detailed map of the covalent bonding framework within the molecule.

Natural Bond Orbital (NBO) Analysis

Prediction and Correlation of Spectroscopic Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental results to validate both the structural assignment and the computational model.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Predicting NMR chemical shifts (¹H and ¹³C) computationally has become a valuable tool for confirming or assigning the structure of organic molecules. mdpi.comgithub.io The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using the DFT-optimized geometry of the molecule. rsc.org

For this compound, theoretical ¹H and ¹³C chemical shifts would be calculated. These calculated values are often scaled using a linear regression analysis against experimental data to correct for systematic errors inherent in the computational method and to account for solvent effects. mdpi.com A strong correlation, indicated by a high coefficient of determination (R²), between the predicted and experimental shifts would provide high confidence in the assigned molecular structure.

Table 4: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| -O-CH2-CH3 | (ppm) | (ppm) | (ppm) |

| -O-CH2-CH3 | (ppm) | (ppm) | (ppm) |

| -CH2-COO- | (ppm) | (ppm) | (ppm) |

| Thiane ring protons | (ppm) | (ppm) | (ppm) |

Theoretical Vibrational Frequency Calculations (FTIR)

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), is a powerful tool for predicting the infrared (IR) spectrum of a molecule. By calculating the vibrational frequencies, one can assign specific spectral bands to the motions of atoms within the molecule, such as stretching, bending, and rocking. These calculations are often performed at a specific level of theory, such as B3LYP/6-31G(d,p), and the resulting frequencies are commonly scaled by an empirical factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, thereby improving agreement with experimental data. chem-soc.siscienceacademique.com

For this compound, theoretical calculations would predict characteristic vibrational modes. The most prominent peak would be the C=O stretching vibration of the ester group, expected in the 1700-1760 cm⁻¹ range. scienceacademique.com Other significant vibrations include the C-H stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl chain, as well as the C-H stretches of the thiane ring, typically appearing between 2800 and 3100 cm⁻¹. scienceacademique.comresearchgate.net The C-S stretching vibrations within the thiane ring and the C-O stretching of the ester linkage would be found at lower wavenumbers. scienceacademique.com

A summary of predicted vibrational frequencies and their assignments for this compound is presented below.

Table 1: Predicted Theoretical Vibrational Frequencies for this compound Note: These are representative values based on DFT calculations for similar functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

| ν(C=O) | ~1735 | Carbonyl Stretch (Ester) |

| νₐₛ(CH₃) | ~2980 | Asymmetric Methyl C-H Stretch |

| νₛ(CH₃) | ~2875 | Symmetric Methyl C-H Stretch |

| νₐₛ(CH₂) | ~2940 | Asymmetric Methylene C-H Stretch |

| νₛ(CH₂) | ~2900 | Symmetric Methylene C-H Stretch |

| ν(C-H) | ~2920 | Thiane Ring C-H Stretch |

| ν(C-O) | ~1240 | Ester C-O Stretch |

| ν(C-S) | ~700 | Thiane Ring C-S Stretch |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic transitions of molecules. mdpi.com By calculating the excitation energies, it allows for the simulation of the UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λmax) and the intensity of these transitions (oscillator strength, f). scielo.org.zarespectprogram.org These calculations are crucial for understanding a molecule's photophysical properties and are often correlated with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za A smaller HOMO-LUMO energy gap generally corresponds to a longer absorption wavelength. mdpi.com

For this compound, the primary electronic transitions are expected to be of the n → π* type, involving the non-bonding electrons of the carbonyl oxygen and the π* anti-bonding orbital of the C=O bond. TD-DFT calculations, often performed with a functional like B3LYP, would predict the λmax for these transitions. researchgate.netrsc.org The presence of the sulfur heteroatom in the thiane ring may also contribute to the electronic spectrum.

Table 2: Hypothetical TD-DFT Calculation Results for this compound Note: Values are illustrative of a typical TD-DFT output.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| ~210 | 0.15 | HOMO -> LUMO (n → π) |

| ~185 | 0.08 | HOMO-1 -> LUMO (σ → π) |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal is governed by a complex network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, dictate the crystal's stability, density, and other macroscopic properties. Computational methods are invaluable for dissecting these interactions and understanding the principles of crystal packing.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a sophisticated computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. researchgate.net

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: Percentages are typical for organic molecules with similar elemental composition.

| Interaction Type | Predicted Contribution (%) | Significance |

| H···H | 45 - 55% | Represents the largest contribution to the surface, indicating extensive van der Waals forces. tib.eu |

| O···H / H···O | 25 - 35% | Highlights the role of the ester oxygen in forming C-H···O hydrogen bonds. researchgate.net |

| C···H / H···C | 10 - 20% | General van der Waals interactions. researchgate.net |

| S···H / H···S | 1 - 5% | Weaker interactions involving the sulfur atom, contributing to the overall packing arrangement. acs.org |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. chemrxiv.org By calculating the potential energy for each conformation, a Potential Energy Surface (PES) can be constructed. researchgate.netum.es The PES maps the energy landscape of the molecule, identifying low-energy stable conformers (local minima) and the global minimum, which is the most stable conformation. um.es

For this compound, conformational analysis would focus on the rotation around the single bonds of the ethyl acetate substituent and the ring puckering of the thiane moiety. The thiane ring is expected to adopt a stable chair conformation. The PES would be generated by systematically varying the key dihedral angles, for instance, the O=C-C-C and C-O-C-C torsions, to determine the preferred orientation of the side chain relative to the ring. This analysis is essential for understanding the molecule's three-dimensional structure and its influence on reactivity and interactions. researchgate.net

Exploration of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics and photonics. frontiersin.org Computational chemistry provides a means to predict the NLO properties of molecules by calculating parameters such as the molecular polarizability (α) and the first-order hyperpolarizability (β). metall-mater-eng.com

While this compound does not possess the classic donor-π-acceptor structure typical of high-performance NLO materials, the presence of polarizable sulfur and oxygen atoms can still lead to a modest NLO response. scirp.org DFT calculations can quantify this response. The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity. metall-mater-eng.com

Table 4: Hypothetical Calculated NLO Properties Note: Values are for illustrative purposes to demonstrate theoretical output.

| Property | Symbol | Predicted Value (a.u.) |

| Dipole Moment | µ | ~2.5 D |

| Mean Polarizability | α | ~120 |

| First Hyperpolarizability | β_tot | ~50 x 10⁻³¹ esu |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate charge distribution. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. iucr.org

For this compound, the MEP surface would clearly show a region of strong negative potential around the carbonyl oxygen atom of the ester group, identifying it as the primary site for interaction with electrophiles or for hydrogen bond donation. iucr.org The sulfur atom in the thiane ring would also exhibit a region of mild negative potential. Conversely, the hydrogen atoms, particularly those on the carbons adjacent to the oxygen and sulfur atoms, would show positive potential, making them susceptible to nucleophilic attack. researchgate.net

Applications in Advanced Chemical Synthesis and Functional Materials

A Strategic Building Block for Advanced Synthesis

The utility of Ethyl 2-(thian-4-yl)acetate in organic synthesis is marked by its adaptability. The thiane (B73995) ring, a saturated six-membered heterocycle containing a sulfur atom, coupled with the ethyl acetate (B1210297) group, provides multiple reactive sites for a variety of chemical transformations. This versatility allows chemists to employ it as a foundational element in the synthesis of more elaborate and functionally diverse molecules.

A Precursor for Complex Molecular Architectures

The strategic importance of versatile intermediates is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular frameworks. iucr.org this compound serves as an exemplary precursor in this regard. Its structure is readily incorporated into larger, more intricate molecules, including those with potential biological activity or unique material properties. For instance, related thiane-containing structures have been investigated for their role in creating complex molecular systems. semanticscholar.org The development of efficient synthetic routes is crucial for accessing these complex molecules. iucr.org The synthesis of various heterocyclic compounds often relies on the availability of such versatile building blocks. researchgate.net

The following table highlights examples of how related acetate precursors are utilized in the synthesis of complex molecules.

| Precursor Molecule | Synthetic Application | Resulting Molecular Architecture |

| Ethyl 2-(4-aminophenoxy)acetate | Building synthon for dual hypoglycemic agents | Novel dual GK and PPARγ activators mdpi.com |

| Ethyl bromoacetate (B1195939) | Alkylation of isatin (B1672199) | Isatin-chalcone hybrid molecules mdpi.com |

| Ethyl 2-cyanoacetate | Reaction with active methylene (B1212753) compounds | Poly-substituted phenols and 1,4-pentadiene (B1346968) derivatives iucr.org |

Crafting Novel Chemical Scaffolds through Derivatization

The ability to modify a core structure is fundamental to creating chemical scaffolds with tunable properties. mdpi.com this compound is an excellent candidate for derivatization, allowing for the introduction of various functional groups and the construction of new molecular frameworks. nih.gov The modification of such scaffolds can influence their biological and physical characteristics, making them suitable for a range of applications. nih.govacs.org

The process of derivatization can lead to the development of scaffolds with specific functionalities. For example, the introduction of different substituents can alter the electronic properties or solubility of the resulting molecules. This tunability is highly desirable in fields like medicinal chemistry and materials science, where precise control over molecular properties is essential. nih.govwhiterose.ac.uk

Below is a table showcasing how the derivatization of similar heterocyclic scaffolds can lead to novel properties.

| Scaffold Type | Derivatization Strategy | Tunable Properties | Potential Application |

| Thiazole (B1198619)/Thiadiazole Carboxamide | Suzuki–Miyaura coupling | Cytotoxicity | Cancer Treatment nih.gov |

| Bicyclo[1.1.1]pentane (BCP) | Late-stage sequential derivatization | Physicochemical properties | Drug Discovery nih.gov |

| Indole-based bi-sulfurylate-heterocyclic | Cyclization condition tuning | Heterobicyclic structures | Synthesis of novel heterocycles d-nb.info |

| 4,5-dihydro-1H- Current time information in Bangalore, IN.chemscene.comnih.gov-triazoline core | Asymmetric synthesis with chiral scaffolds | Enantiopurity and functional group compatibility | Development of chiral molecules whiterose.ac.uk |

Integration into Macrocyclic and Supramolecular Assemblies

The thiane moiety of this compound can participate in non-covalent interactions, such as hydrogen bonding and halogen bonds, which are crucial for the formation of macrocyclic and supramolecular structures. nih.gov These larger assemblies are of significant interest due to their potential applications in molecular recognition, sensing, and catalysis. acs.org

The ability of molecules to self-assemble into ordered structures is a key principle of supramolecular chemistry. nih.govacs.org The specific geometry and functional groups of this compound can direct its integration into these complex systems. For instance, the sulfur atom can act as a coordination site for metal ions, facilitating the construction of metallacycles and metallacages. acs.org

Fueling the Development of Functional Materials

The unique electronic and structural properties of sulfur-containing compounds make them attractive components for functional materials. This compound, as a building block, can be incorporated into materials designed for electronic and optoelectronic applications.

A Component in Small Molecule Semiconductors

Small molecule organic semiconductors are a class of materials with significant potential for use in electronic devices like organic thin-film transistors (OTFTs) and organic solar cells (OSCs). arxiv.org The performance of these devices is highly dependent on the molecular structure of the semiconductor. Donor-acceptor (D-A) architectures are a common strategy for designing efficient organic semiconductors. mdpi.comgoogle.com

Thiophene (B33073) and its derivatives are frequently used as electron-rich donor units in these D-A systems. mdpi.com While direct evidence for the use of this compound in this specific context is emerging, its structural similarity to known donor components suggests its potential as a building block for new small molecule semiconductors. acs.org The saturated thiane ring in this compound differentiates it from the more common aromatic thiophene, potentially leading to materials with unique packing characteristics and electronic properties.

A Building Block for Semiconducting Polymers

Semiconducting polymers are another important class of materials for organic electronics. diva-portal.org Similar to small molecules, the properties of these polymers can be tuned by carefully selecting the monomeric building blocks. The incorporation of sulfur-containing heterocycles into polymer backbones is a well-established strategy for creating materials with desirable electronic properties. chemscene.com

This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel semiconducting polymers. Its flexible thiane ring could impart interesting conformational properties to the polymer chain, influencing its solid-state morphology and charge transport characteristics. The development of new polymer building blocks is essential for advancing the field of organic electronics. diva-portal.org

Ligand Design in Metal Complex Chemistry

The thiane moiety of this compound offers a key feature for its use in coordination chemistry. The sulfur atom in the thiane ring possesses lone pairs of electrons, enabling it to act as a donor and coordinate with various transition metals. This allows for the design of novel ligands for metal complexes. nih.govresearchgate.net The development of such complexes is a cornerstone of modern inorganic and organometallic chemistry, with applications in catalysis and materials science. caltech.edu

The ethyl acetate group further enhances its utility in ligand design. This functional group can be chemically modified to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the stability, reactivity, and catalytic activity of the metal complex. acs.org The design of ligands with specific properties is crucial for developing catalysts for small molecule activation and for creating photoluminescent complexes used in sensors and organic light-emitting diodes (OLEDs). researchgate.netcaltech.edu

Applications in Liquid Crystal (LC) Systems

While direct applications of this compound in liquid crystal (LC) systems are not extensively documented, its structural analogs, such as Ethyl 2-(thiophen-2-yl)acetate, are recognized as materials for LCs and OLEDs. Liquid crystals are a state of matter characterized by properties between those of conventional liquids and solid crystals, often composed of calamitic (rod-shaped) or discotic (disc-shaped) molecules.

The thiane ring in this compound provides a flexible, non-aromatic core that can be incorporated into larger, more complex molecules designed to exhibit mesomorphic properties. By derivatizing the core structure, it is possible to create molecules with the specific shapes and intermolecular interactions required to form nematic, smectic, or cholesteric LC phases. nih.gov This strategy of converting non-liquid crystal materials into substances with mesomorphic properties is a common approach in the development of new LC materials. nih.gov

Role in Advanced Solar Cell Technologies

The field of solar energy continues to seek novel materials to improve the efficiency and stability of photovoltaic devices. Third-generation technologies, including Dye-Sensitized Solar Cells (DSSCs) and Organic Solar Cells (OSCs), rely heavily on advanced organic and organometallic materials. mdpi.comnih.gov

Thiophene-based materials are frequently used in the construction of donor polymers for OSCs due to their favorable electronic properties. mdpi.com Although this compound contains a saturated thiane ring rather than an aromatic thiophene ring, it serves as a versatile synthetic intermediate. It can be used to build more complex organic semiconductors or to synthesize ligands for the metal-based dyes used in DSSCs. The performance of DSSCs is highly dependent on the photoanode, electrolyte, and the sensitizing dye, which is often a ruthenium(II) complex. nih.gov The ability to synthesize custom ligands from precursors like this compound is therefore valuable for optimizing the performance of these solar cells.

Derivatization for Enhanced Material Properties

A key advantage of this compound is the ease with which it can be chemically modified to enhance material properties. The ester functionality offers a site for reactions like hydrolysis or transesterification, enabling the attachment of different molecular fragments. vulcanchem.com Furthermore, the hydroxyl groups present in related structures play a crucial role in surface modification and can form covalent bonds with various functional groups, imparting new properties to the original matrix. unicam.it

For instance, oxidation of the sulfur atom in the thiane ring to a sulfone significantly alters the electron-withdrawing character of the heterocycle, which in turn influences the molecule's reactivity and stability. vulcanchem.com Such derivatization strategies are fundamental in materials science for tuning properties like solubility, processability, and optical or electronic characteristics. A common method to introduce an ethyl acetate moiety is through alkylation with ethyl chloroacetate (B1199739). evitachem.com The chemical modification of natural products or simple scaffolds is a proven method for creating new materials with enhanced functionalities for applications ranging from wastewater treatment to pharmaceuticals. unicam.itnih.gov

Table 1: Potential Applications and Derivatization Strategies

| Application Area | Role of this compound Moiety | Key Derivatization Strategy | Resulting Property Enhancement |

|---|---|---|---|

| Ligand Design | Sulfur atom acts as a metal coordinator. nih.govresearchgate.net | Modification of the ethyl acetate group. | Fine-tuning of steric/electronic properties of the complex. acs.org |

| Liquid Crystals | Serves as a flexible core for larger mesogenic molecules. | Attachment of rigid or chiral side groups. | Induction of liquid crystalline phases (e.g., nematic, smectic). nih.gov |

| Solar Cells | Precursor for organic semiconductors or sensitizer (B1316253) dyes. mdpi.comnih.gov | Polymerization or complexation with metals. | Improved charge transport or light absorption. mdpi.com |

| Functional Materials | Versatile scaffold for chemical modification. vulcanchem.comunicam.it | Oxidation of the thiane ring to sulfone. vulcanchem.com | Altered electronic properties, stability, and solubility. |

Advanced Chemical Transformations Enabled by the Ethyl Thiane-4-ylacetate Moiety

The structure of this compound is well-suited for modern synthetic methodologies that aim for efficiency and precision, including direct C-H activation and stereoselective reactions.

C-H Activation and Direct Functionalization Strategies

C-H activation is a powerful synthetic strategy that allows for the direct conversion of ubiquitous carbon-hydrogen bonds into new chemical bonds (C-C, C-N, C-O), streamlining synthesis by avoiding the need for pre-functionalized starting materials. sigmaaldrich.com The saturated thiane ring of this compound contains multiple C-H bonds that are potential targets for such transformations.

These reactions are typically catalyzed by transition metals like palladium, iron, rhodium, or copper, which can selectively cleave a C-H bond and mediate the formation of a new bond. sigmaaldrich.comrsc.org This approach expands the number of sites on a molecule that can be functionalized, opening up new pathways for creating complex products with high chemoselectivity. sigmaaldrich.com The direct functionalization of heterocycles is particularly important for the synthesis of pharmaceuticals and other bioactive compounds. rsc.orgunina.it

Stereoselective Transformations

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical concept in modern organic synthesis, particularly in the pharmaceutical industry. dokumen.pub The thiane ring in this compound is a three-dimensional, non-planar structure, making it a chiral scaffold. Any chemical transformation involving the ring or its substituents can potentially lead to the formation of multiple stereoisomers.

Stereoselective transformations can control the outcome of these reactions. For example, processes involving thiane-containing core structures can be designed to be stereoselective. thieme-connect.de Furthermore, advanced catalytic methods, including the use of engineered enzymes, can achieve highly enantioselective C-H alkylation reactions, demonstrating that specific C-H bonds can be targeted with precise stereochemical control. google.com This allows chemists to synthesize specific, single-enantiomer products from precursors like this compound, which is crucial for biological applications where different stereoisomers can have vastly different effects.

Table 2: Advanced Chemical Transformations

| Transformation Type | Description | Relevance to Ethyl Thiane-4-ylacetate | Typical Catalysts/Methods |

|---|---|---|---|

| C-H Activation | Direct functionalization of a C-H bond without prior activation. sigmaaldrich.com | Enables direct modification of the thiane ring, creating new C-C, C-N, or C-O bonds. | Transition metals (Pd, Fe, Cu, Rh). sigmaaldrich.comrsc.org |

| Stereoselective Synthesis | A reaction that favors the formation of a specific stereoisomer. dokumen.pub | Controls the 3D arrangement of atoms in products derived from the chiral thiane scaffold. | Chiral catalysts, engineered enzymes. thieme-connect.degoogle.com |

Cross-Coupling Methodologies for Molecular Diversity

The strategic functionalization of the thiane scaffold present in this compound is crucial for creating diverse molecular architectures for applications in advanced chemical synthesis and functional materials. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions. researchgate.netmdpi.comacs.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic or unsaturated partner, catalyzed by a palladium complex. wikipedia.orgfishersci.co.uk The application of methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions allows for the introduction of a wide array of substituents onto a core structure, thereby generating libraries of novel compounds.

While direct literature on the cross-coupling of this compound itself is not extensively documented, the principles can be readily applied to its derivatives. For instance, a halogenated version of the thiane ring would serve as a suitable electrophilic partner in these transformations. The following sections detail the major cross-coupling reactions and their potential application for diversifying the this compound structure.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. fishersci.co.uknih.gov This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast number of boronic acids. fishersci.co.uk For a molecule like this compound, a bromo- or iodo-substituted thiane ring could be coupled with various aryl, heteroaryl, or vinyl boronic acids to introduce diverse substituents.

Key components of a typical Suzuki-Miyaura reaction include a palladium catalyst, a phosphine (B1218219) ligand, and a base. fishersci.co.ukacs.org The choice of these components is critical for achieving high yields and can be tailored to the specific substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Typical Substrates |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (1-5) | Triphenylphosphine (integral to catalyst) | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, Water | 80-120 | Aryl/Vinyl Halides & Boronic Acids |

| Pd(OAc)₂ (1-3) | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Room Temp - 110 | Aryl/Heteroaryl Chlorides & Triflates |

| Pd₂(dba)₃ (0.5-2) | Buchwald Ligands (e.g., SPhos) | K₂CO₃, K₃PO₄ | Toluene/Water | 100 | Hindered Aryl Halides |

This table presents generalized conditions for the Suzuki-Miyaura reaction. Specific applications may require optimization. Data sourced from multiple references. fishersci.co.ukacs.orgacs.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl or heteroaryl halide/triflate with a primary or secondary amine. researchgate.netacs.org This reaction is fundamental for synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials. researchgate.net Applying this to a halogenated derivative of this compound would allow for the introduction of a wide range of amino functionalities. The reaction is catalyzed by palladium complexes, often with specialized bulky electron-rich phosphine ligands. researchgate.netgoogle.com

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Amine Substrate |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP, Xantphos | NaO-t-Bu, LiHMDS | Toluene, Dioxane | 80-110 | Primary & Secondary Alkyl/Aryl Amines |

| Pd(OAc)₂ | Josiphos, Buchwald Ligands | K₃PO₄, Cs₂CO₃ | Toluene, THF | Room Temp - 100 | Anilines, Heterocyclic Amines |

| G3-XPhos Precatalyst | XPhos (integral to catalyst) | NaO-t-Bu, K₂CO₃ | t-BuOH, Toluene | 90-120 | Ammonia, Primary Amines |

This table outlines typical conditions for the Buchwald-Hartwig amination. The choice of ligand and base is crucial and substrate-dependent. Data sourced from multiple references. researchgate.netacs.orggoogle.com

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for forming C-C bonds between a vinyl or aryl halide/triflate and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically utilizes a dual catalytic system of palladium and a copper(I) salt, although copper-free versions have been developed. wikipedia.orgrsc.orgnih.gov This reaction would be ideal for installing alkynyl groups onto the thiane ring of this compound, providing a gateway to further functionalization via the alkyne handle. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. wikipedia.orglucp.net

Table 3: Typical Reaction Parameters for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partners |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI (1-5 mol%) | Et₃N, i-Pr₂NH | THF, DMF | Room Temp - 70 | Aryl Iodides/Bromides & Terminal Alkynes |

| Pd(PPh₃)₄ | CuI (1-5 mol%) | Et₃N, Piperidine | Toluene, DMF | 50-100 | Aryl Bromides/Triflates & Terminal Alkynes |

| Pd(OAc)₂ | None (Copper-free) | TBAA, Pyrrolidine | NMP, Water | Room Temp - 100 | Aryl Iodides/Bromides & Terminal Alkynes |

This table summarizes common conditions for the Sonogashira coupling. Amine bases often serve as both the base and the solvent. TBAA = Tetrabutylammonium acetate, NMP = N-Methyl-2-pyrrolidone. Data sourced from multiple references. wikipedia.orgorganic-chemistry.orgrsc.orgnih.gov

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.orgbyjus.com This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.org For a halogenated this compound derivative, the Heck reaction would enable the introduction of various vinyl groups. The stereoselectivity of the reaction typically favors the formation of the trans product. organic-chemistry.orgyoutube.com Intramolecular versions of the Heck reaction are also highly effective for constructing ring systems. youtube.com

Table 4: General Conditions for the Heck Reaction

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Alkene Substrate |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile | 80-140 | Styrenes, Acrylates |

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | NaOAc, Et₃N | Toluene, DMF | 100-120 | Electron-deficient Alkenes |

| Palladacycles | NHC Ligands | K₂CO₃, Cs₂CO₃ | DMA, NMP | 120-150 | Aryl Chlorides & Alkenes |

This table provides an overview of typical Heck reaction conditions. The choice of base and solvent can significantly influence reaction efficiency. NHC = N-Heterocyclic Carbene. Data sourced from multiple references. wikipedia.orgbyjus.comorganic-chemistry.orglibretexts.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Pathways

The synthesis of sulfur-containing heterocycles is a major focus for organic chemists, with an increasing emphasis on "green chemistry" principles to mitigate environmental impact. mdpi.comnih.govresearchgate.net Future research on Ethyl 2-(thian-4-yl)acetate will likely move away from traditional methods that may use hazardous solvents or require significant energy input.

Emerging sustainable strategies include:

Green Solvents: The use of environmentally benign solvents like water, glycerol, ionic liquids, or bio-sourced solvents such as eucalyptol (B1671775) is a key area of development. mdpi.comnih.govrsc.org These solvents can make reaction conditions milder and reduce toxic waste. mdpi.comnih.gov

Biocatalysis: Employing enzymes or whole-cell biocatalysts offers a highly selective and efficient route to complex molecules under mild conditions. mdpi.com A cross-linked chitosan (B1678972) hydrogel, for instance, has been used as a recyclable, eco-friendly biocatalyst for synthesizing thiazole (B1198619) derivatives. mdpi.com

Mechanochemistry: Solvent-free synthesis using techniques like ball-milling is gaining traction as a green tool for organic transformations. acs.org This method reduces waste, energy consumption, and simplifies product work-up. acs.orgekb.eg

Catalyst Innovation: The development of novel catalysts, such as magnetic nano-catalysts, can enable syntheses under milder conditions, improving energy efficiency and allowing for easy catalyst recovery and reuse.

| Parameter | Traditional Synthesis (Illustrative) | Potential Sustainable Synthesis |

| Solvent | Dichloromethane, Tetrahydrofuran (B95107) | Water, Deep Eutectic Solvents, Eucalyptol mdpi.comrsc.org |

| Catalyst | Homogeneous acid/base catalysts | Recyclable biocatalysts, magnetic nano-catalysts mdpi.com |

| Energy Input | High-temperature reflux | Ultrasonic irradiation, room temperature, mechanochemical grinding mdpi.comacs.org |

| Waste Profile | Solvent waste, non-recyclable catalyst | Minimal solvent waste, biodegradable and recyclable components rsc.org |

| Atom Economy | Moderate | High, due to catalyst-free or highly efficient catalytic processes ekb.eg |

Advancements in High-Throughput Spectroscopic Characterization